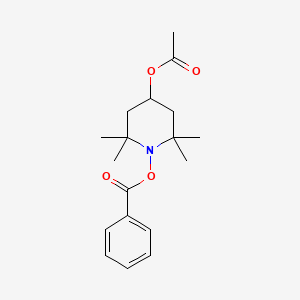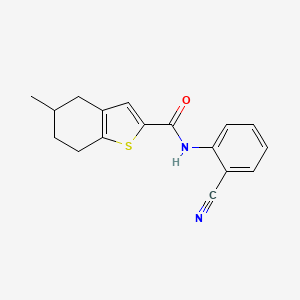
4-methyl-N-propyl-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-N-propyl-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide is a chemical compound commonly known as TAK-659. It is a highly selective and potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme that plays a crucial role in the development and activation of B-cells, which are responsible for producing antibodies and fighting infections. TAK-659 has shown great potential in treating various autoimmune diseases and cancers.
作用机制
TAK-659 works by selectively inhibiting the activity of BTK, which is a crucial enzyme in the B-cell receptor signaling pathway. By blocking BTK, TAK-659 prevents the activation and proliferation of B-cells, leading to a reduction in the production of antibodies and inflammation.
Biochemical and Physiological Effects
TAK-659 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is well-tolerated in humans, with few adverse effects reported. In preclinical studies, TAK-659 has been shown to reduce inflammation and tissue damage in animal models of autoimmune diseases.
实验室实验的优点和局限性
TAK-659 has several advantages as a research tool, including its high selectivity and potency for BTK inhibition. It is also relatively stable and easy to handle in laboratory settings. However, TAK-659 has limitations in terms of its specificity for BTK, as it may also inhibit other kinases in high concentrations.
未来方向
There are several potential future directions for TAK-659 research. One area of interest is the development of combination therapies that target multiple signaling pathways in autoimmune diseases and cancers. Another potential application is the use of TAK-659 as a research tool to study the role of BTK in various biological processes. Finally, there is ongoing research into the optimization of TAK-659's pharmacokinetic properties to improve its efficacy and safety in clinical settings.
Conclusion
In conclusion, TAK-659 is a highly selective and potent inhibitor of BTK that has shown great potential in treating autoimmune diseases and cancers. Its favorable pharmacokinetic profile and well-tolerated nature make it a promising therapeutic agent. Ongoing research into TAK-659's mechanism of action and potential applications will likely lead to further advancements in the field of immunology and oncology.
合成方法
The synthesis of TAK-659 involves several chemical reactions, including the coupling of 4-methylbenzenesulfonyl chloride with pyrrolidine and subsequent reaction with N-propylamine. The final product is obtained through crystallization and purification.
科学研究应用
TAK-659 has been extensively studied in various preclinical and clinical trials for its potential therapeutic applications. It has shown promising results in the treatment of autoimmune diseases such as rheumatoid arthritis, lupus, and multiple sclerosis. TAK-659 has also demonstrated efficacy in the treatment of certain types of cancers, including lymphoma and leukemia.
属性
IUPAC Name |
4-methyl-N-propyl-3-(pyrrolidine-1-carbonyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-3-8-16-21(19,20)13-7-6-12(2)14(11-13)15(18)17-9-4-5-10-17/h6-7,11,16H,3-5,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USHHJTMQSQHALW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC(=C(C=C1)C)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[1-(2,3-dimethylphenyl)piperidin-4-yl]piperazine-2-carboxylic acid](/img/structure/B5327840.png)
![4-butoxy-N-[1-[(diethylamino)carbonyl]-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B5327848.png)
![1-[(3-chloro-4-methylphenyl)sulfonyl]-4-[(dimethylamino)methyl]-4-azepanol](/img/structure/B5327850.png)
![8-{[4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl]carbonyl}-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5327851.png)

![5-{2-[3-(4-chloro-3-methylphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5327862.png)
![ethyl 3-{[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}benzoate](/img/structure/B5327866.png)
![2-(4-chlorophenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide](/img/structure/B5327868.png)
![methyl 5-(1,5-dimethyl-1H-pyrazol-4-yl)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5327888.png)

![N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5327911.png)
![3-[5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(4-morpholinyl)propyl]propanamide](/img/structure/B5327918.png)

